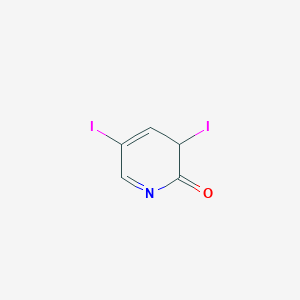

3,5-diiodo-3H-pyridin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Diiodo-3H-pyridin-2-one is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the pyridinone ring. Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors .

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 3,5-Diiod-3H-pyridin-2-on beinhaltet typischerweise die Iodierung von Pyridinon-Derivaten. Ein gängiges Verfahren ist die direkte Iodierung von 3H-pyridin-2-on mit Iod und einem Oxidationsmittel wie Wasserstoffperoxid oder Natriumhypochlorit. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Essigsäure oder Dichlormethan bei Raumtemperatur durchgeführt .

Industrielle Produktionsverfahren

In einer industriellen Umgebung kann die Produktion von 3,5-Diiod-3H-pyridin-2-on durch Optimierung der Reaktionsbedingungen skaliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren und automatisierten Systemen beinhalten, um die Zugabe von Reagenzien zu steuern und die gewünschte Reaktionstemperatur und den gewünschten Druck aufrechtzuerhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

3,5-Diiod-3H-pyridin-2-on durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Iodatome können durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen teilnehmen, um Biarylverbindungen zu bilden

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) werden häufig verwendet.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die nukleophile Substitution mit Natriummethoxid zu methoxysubstituierten Pyridinonderivaten führen .

Wissenschaftliche Forschungsanwendungen

3,5-Diiod-3H-pyridin-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird als Baustein bei der Synthese verschiedener Pharmazeutika verwendet, da es aufgrund seiner Fähigkeit, über Wasserstoffbrückenbindungen mit biologischen Zielmolekülen zu interagieren.

Biologische Studien: Die Verbindung wird bei der Untersuchung von Enzyminhibition und Rezeptorbindung verwendet.

Industrielle Anwendungen: Es wird bei der Entwicklung von Agrochemikalien und in der Materialwissenschaft eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 3,5-Diiod-3H-pyridin-2-on beinhaltet seine Interaktion mit molekularen Zielmolekülen über Wasserstoffbrückenbindungen und Halogenbrückenbindungen. Die Iodatome verstärken die Fähigkeit der Verbindung, Halogenbrückenbindungen mit elektronenreichen Stellen an biologischen Molekülen zu bilden, wodurch ihre Aktivität moduliert wird. Dies macht es zu einem wertvollen Werkzeug bei der Wirkstoffentwicklung .

Wirkmechanismus

The mechanism of action of 3,5-diiodo-3H-pyridin-2-one involves its interaction with molecular targets through hydrogen bonding and halogen bonding. The iodine atoms enhance the compound’s ability to form halogen bonds with electron-rich sites on biological molecules, thereby modulating their activity. This makes it a valuable tool in drug design and development .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,5-Dichlor-3H-pyridin-2-on: Ähnliche Struktur, jedoch mit Chloratomen anstelle von Iod.

3,5-Dibrom-3H-pyridin-2-on: Bromatome ersetzen die Iodatome.

3-Iod-3H-pyridin-2-on: Nur ein Iodatome an Position 3

Einzigartigkeit

3,5-Diiod-3H-pyridin-2-on ist aufgrund des Vorhandenseins von zwei Iodatomen einzigartig, die seine Reaktivität und die Fähigkeit, Halogenbrückenbindungen zu bilden, deutlich verbessern. Dies macht es in bestimmten Anwendungen im Vergleich zu seinen Chlor- und Brom-Gegenstücken effektiver .

Eigenschaften

Molekularformel |

C5H3I2NO |

|---|---|

Molekulargewicht |

346.89 g/mol |

IUPAC-Name |

3,5-diiodo-3H-pyridin-2-one |

InChI |

InChI=1S/C5H3I2NO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H |

InChI-Schlüssel |

LSZZEKRRRMVYHA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC(=O)C1I)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12353178.png)

![(2S)-1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B12353189.png)

![3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one](/img/structure/B12353210.png)

![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353229.png)

![[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12353234.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)